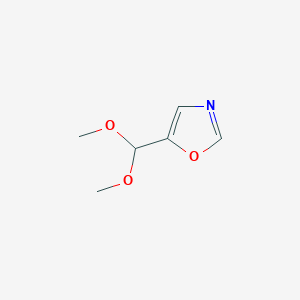
5-Dimethoxymethyl-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethoxymethyl-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethoxymethyl-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . This method is performed at room temperature and is stereospecific, resulting in the inversion of stereochemistry. The oxidative aromatization of the resulting oxazolines to oxazoles can be achieved using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of magnetic nanocatalysts has also been explored for the eco-friendly and efficient preparation of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Dimethoxymethyl-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Substitution: Electrophilic substitution reactions at the oxazole ring, particularly at the C4 and C5 positions.
Cycloaddition: Participation in Diels-Alder and [2+3] cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides.
Cycloaddition: Dienophiles and azides.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Functionalized oxazole derivatives.
Cycloaddition: Formation of fused ring systems.
Scientific Research Applications
5-Dimethoxymethyl-oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Dimethoxymethyl-oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, leading to the modulation of biological activities . The presence of methoxymethyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Oxazole: The parent compound with a five-membered ring containing oxygen and nitrogen atoms.
Isoxazole: A structural isomer with oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 5-Dimethoxymethyl-oxazole is unique due to the presence of methoxymethyl groups at the 5-position, which can enhance its chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
947771-04-2 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H9NO3/c1-8-6(9-2)5-3-7-4-10-5/h3-4,6H,1-2H3 |
InChI Key |
BCPFDKPQXYTFLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
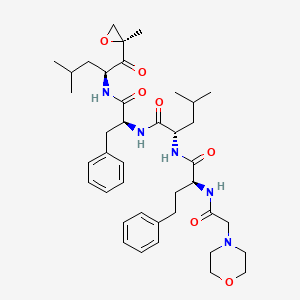

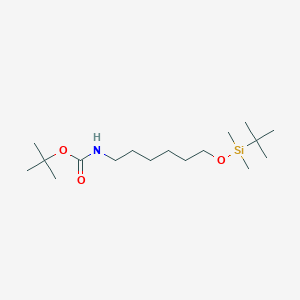
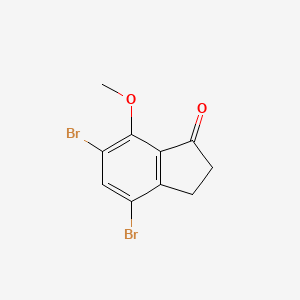
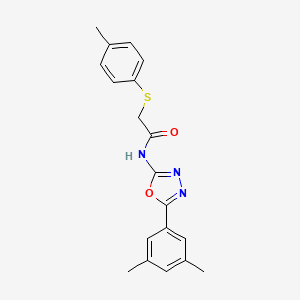
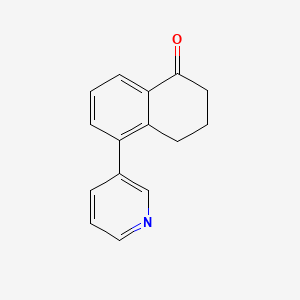
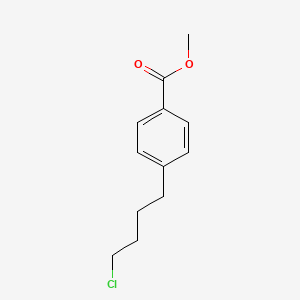

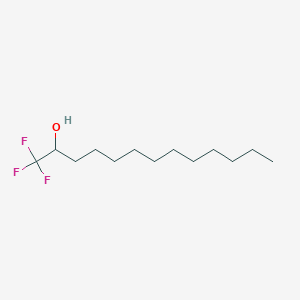

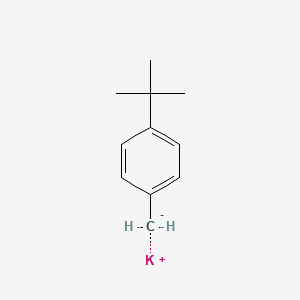
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
